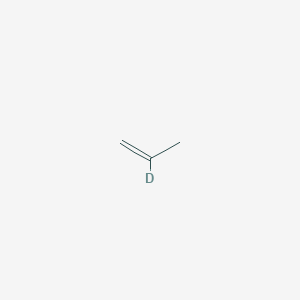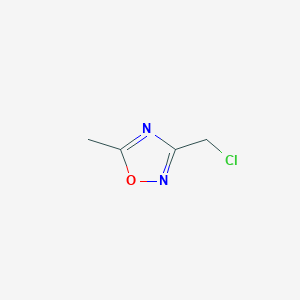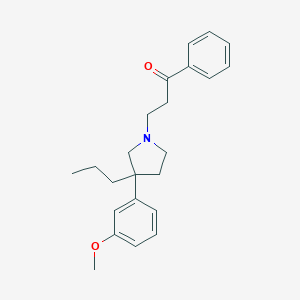
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine, also known as BP-897, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It is a highly selective dopamine D3 receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism Of Action
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine selectively blocks dopamine D3 receptors, which are located in the mesolimbic and mesocortical pathways of the brain. These pathways are involved in the reward system and play a crucial role in addiction and other psychiatric disorders. By blocking these receptors, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine can reduce the rewarding effects of drugs of abuse and prevent relapse in drug addiction. It can also improve cognitive function and reduce psychotic symptoms in patients with schizophrenia. In addition, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Biochemical And Physiological Effects
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine and heroin. It can also improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia. In addition, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to protect dopaminergic neurons from degeneration in animal models of Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine is its high selectivity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations of 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine is its low solubility in water, which can make it difficult to administer in vivo. In addition, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists that can be used as therapeutic agents for drug addiction, schizophrenia, and Parkinson's disease. Another area of interest is the study of the role of dopamine D3 receptors in other neurological and psychiatric disorders such as depression and anxiety. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine to optimize its therapeutic potential.
Synthesis Methods
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine can be synthesized using a multi-step process that involves the reaction of 3-(m-methoxyphenyl)-3-propylpyrrolidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography and recrystallization to obtain pure 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine.
Scientific Research Applications
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as drug addiction, schizophrenia, and Parkinson's disease. It has been shown to selectively block dopamine D3 receptors, which are known to play a crucial role in the reward pathway of the brain. By blocking these receptors, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine can reduce the reinforcing effects of drugs of abuse and prevent relapse in drug addiction. It can also improve cognitive function and reduce psychotic symptoms in patients with schizophrenia. In addition, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to have neuroprotective effects in animal models of Parkinson's disease.
properties
CAS RN |
1507-62-6 |
|---|---|
Product Name |
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine |
Molecular Formula |
C23H29NO2 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
3-[3-(3-methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C23H29NO2/c1-3-13-23(20-10-7-11-21(17-20)26-2)14-16-24(18-23)15-12-22(25)19-8-5-4-6-9-19/h4-11,17H,3,12-16,18H2,1-2H3 |
InChI Key |
FWIUQXXTTYGPHG-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)CCC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)OC |
Canonical SMILES |
CCCC1(CCN(C1)CCC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)OC |
synonyms |
β-[3-(m-Methoxyphenyl)-3-propyl-1-pyrrolidinyl]propiophenone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



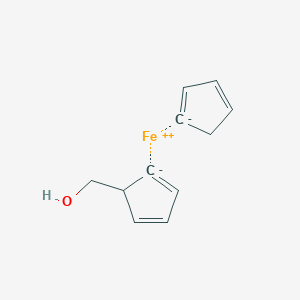
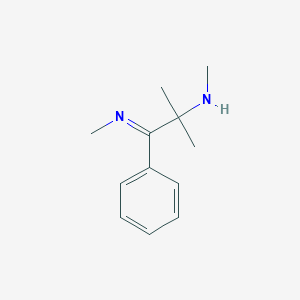
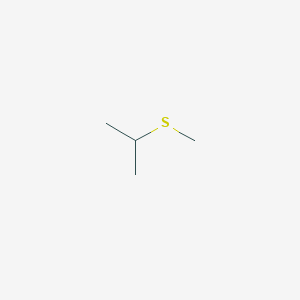
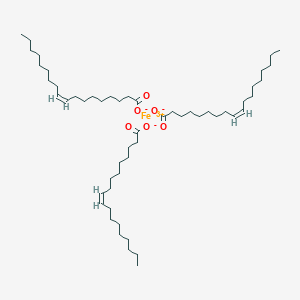
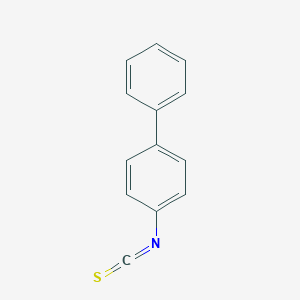
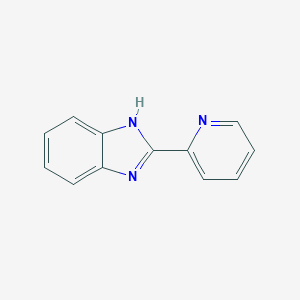
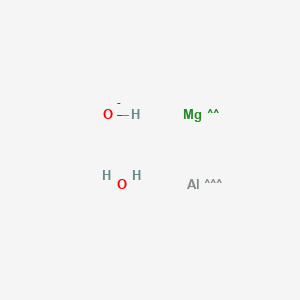
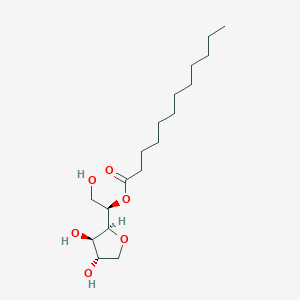
![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)
![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)

